2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazoles are distinguished by a five-membered, doubly unsaturated ring which consists of four nitrogen and one carbon atom with a molecular formula CN4H2 . They have a wide range of medicinal activity and potential role in biosciences . Interest in tetrazole chemistry in recent decades has been increasing rapidly because of diverse biological and pharmaceutical applications .
Synthesis Analysis
Tetrazoles are commonly prepared by the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . A convenient synthetic approach to (1H-1,2,3-triazol-1-yl)acetic acid derivatives via the reaction of azidoacetamides with β-ketoesters and acetylacetone is proposed .Molecular Structure Analysis
The crystal structure of the title compound, C3H4N4O2·H2O, exhibits O-H⋯O and O-H⋯N hydrogen bonds, which lead to the formation of a two-dimensional network parallel to the bc plane .Scientific Research Applications
Synthesis and Chemical Properties
- The compound 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is involved in the synthesis of various chemically significant molecules. For instance, Jayaraman, Sridharan, and Nagappan (2010) described the chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a related compound, using reducing agents and characterized it using NMR, LCMS, and IR techniques (Jayaraman, Sridharan, & Nagappan, 2010).
Crystal Structures and Thermal Decomposition
- Tetrazole-based carboxylic acids like this compound are used as ligands for the preparation of functional Metal-Organic Frameworks (MOFs) with novel topologies. Research by Yang, Hou, Zhang, and Zhu (2022) showcases how these acids are instrumental in developing new structures in coordination chemistry (Yang, Hou, Zhang, & Zhu, 2022).
Applications in Medicinal Chemistry
- In the field of medicinal chemistry, derivatives of compounds like this compound have been studied for their antitumor activities. Ostapiuk, Frolov, and Matiychuk (2017) synthesized new derivatives and investigated their potential as anticancer agents, highlighting the compound's role in drug discovery (Ostapiuk, Frolov, & Matiychuk, 2017).
Coordination Polymers and Luminescence Studies
- Coordination polymers based on tetrazole-carboxylate ligands demonstrate diverse structural properties and potential applications in materials science. For example, Song et al. (2009) explored how ligand modifications affect the structures of metal complexes, revealing insights into the synthesis of materials with specific luminescent properties (Song et al., 2009).
Mechanism of Action
Target of Action
Compounds with a tetrazole group are often used as bioisosteres for carboxylic acid groups in drug design, suggesting that this compound might interact with targets that usually bind to carboxylic acids .
Mode of Action
Without specific information, it’s hard to say exactly how “2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” interacts with its targets. The tetrazole group can act as a hydrogen bond acceptor, which might be important for binding to its target .
Biochemical Pathways
Many drugs that contain a tetrazole group are used in the treatment of cardiovascular diseases, suggesting that this compound might affect pathways related to heart function .
Pharmacokinetics
The tetrazole group is often used in drug design because it is resistant to metabolic degradation, which can improve the bioavailability of the drug .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The tetrazole group is acidic and can lose a proton under basic conditions, which might affect its interaction with its target .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c15-10(16)8-6-3-1-2-4-7(6)17-9(8)14-5-11-12-13-14/h5H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYWHMYYSYIHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.